6-bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one
Description
Structure and Significance
6-Bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one is a chroman-4-one derivative featuring a bromine atom at the 6-position of the benzopyran ring and a tetrahydro-2H-pyran-3-yl group at the 2-position. Chroman-4-ones are bicyclic compounds with a ketone group at position 4, making them versatile intermediates in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors . The bromine substituent enhances electrophilic reactivity and may improve binding affinity in therapeutic applications, while the tetrahydro-2H-pyran moiety contributes to stereochemical complexity and solubility .
For example, 6-bromo-3-methyl-4H-chromen-4-one is synthesized via condensation of 5-bromosalicylaldehyde with ethyl acetoacetate, catalyzed by piperidine in ethanol . Similar strategies, modified with tetrahydro-2H-pyran-3-yl precursors, are likely employed for the target compound.
Properties
Molecular Formula |
C14H15BrO3 |
|---|---|
Molecular Weight |
311.17 g/mol |
IUPAC Name |
6-bromo-2-(oxan-3-yl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C14H15BrO3/c15-10-3-4-13-11(6-10)12(16)7-14(18-13)9-2-1-5-17-8-9/h3-4,6,9,14H,1-2,5,7-8H2 |
InChI Key |
MGBYSURBECMHAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C2CC(=O)C3=C(O2)C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-bromohexanol with pyridinium p-toluenesulfonate in anhydrous dichloromethane . Another approach includes the use of cerium ammonium nitrate for the cyclization of hydroxy olefins to form the tetrahydropyran ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of de-brominated chromanone derivatives.
Substitution: Formation of substituted chromanone derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that chromanone derivatives, including 6-bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one, exhibit potent anticancer properties. A study highlighted that modifications at the second, third, and fourth positions of the chromanone scaffold can enhance cytotoxicity against various cancer cell lines. Specifically, halogenated derivatives showed improved growth inhibition, with some compounds achieving IC50 values below 1 μM against human tumor cells .
Table 1: Anticancer Activity of Chromanone Derivatives
| Compound Name | IC50 Value (μM) | Target Cell Lines |
|---|---|---|
| This compound | <1 | Various human tumor cells |
| Halogenated derivatives | Varies | Various human tumor cells |
Alzheimer's Disease Diagnosis
This compound has been evaluated for its potential as a diagnostic imaging agent for Alzheimer’s disease. Specific derivatives showed high binding affinities to beta-amyloid plaques, which are characteristic of Alzheimer’s pathology. The compound's ability to selectively label these plaques suggests its utility in early diagnosis and monitoring of the disease progression .
Table 2: Diagnostic Imaging Potential
| Compound Name | Binding Affinity (nM) | Application |
|---|---|---|
| (E)-3-(4-Methoxybenzylidene)-6-bromo-chroman-4-one | 9.98 | Alzheimer’s disease diagnosis |
| (E)-3-(4-Dimethylamino-benzylidene)-6-bromo-chroman-4-one | 9.10 | Alzheimer’s disease diagnosis |
Antimicrobial Activity
The antimicrobial properties of this compound have been documented in various studies. Its derivatives have shown effectiveness against a range of bacterial and fungal pathogens. For example, compounds derived from chromanone structures exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, making them promising candidates for developing new antibiotics .
Table 3: Antimicrobial Activity
| Pathogen | Inhibition Zone (mm) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 32 | Ampicillin |
| Escherichia coli | 33 | Ampicillin |
| Aspergillus niger | 14 | Griseofulvin |
Mechanism of Action
The mechanism of action of 6-bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Physical Properties
Key analogs differ in substituent type, position, and ring saturation (Table 1):
Key Observations :
Common Routes :
- Michael Addition : Used for chroman-4-one core formation, yielding 60–85% efficiency .
- Gold(I)-Catalyzed Cyclization : Effective for 3-heteroaryl derivatives but fails with N-heteroaromatic alkynes due to catalyst deactivation .
- Piperidine-Catalyzed Condensation : Applied to brominated derivatives like 6-bromo-3-methyl-4H-chromen-4-one .
Biological Activity
6-Bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound belongs to the chromanone family, characterized by a chroman backbone with various substituents. The presence of the bromine atom and the tetrahydropyran moiety contributes to its unique chemical properties, which may influence its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity. Various studies have assessed its efficacy against different cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HUVEC (human endothelial) | 19 | |
| MCF-7 (breast cancer) | ≤9.3 | |
| K562 (leukemia) | ≤3.86 | |
| HeLa (cervical cancer) | 20.45 |
The compound has shown potent antiproliferative effects, particularly against breast cancer cells (MCF-7) and leukemia cells (K562), suggesting its potential as a therapeutic agent.
The mechanisms underlying the anticancer effects of this compound are not fully elucidated but may involve:
- Inhibition of Cell Proliferation : The compound induces cell cycle arrest and apoptosis in cancer cells.
- Targeting Specific Pathways : It may affect pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK signaling pathways.
Study on Antiproliferative Effects
A detailed study evaluated the antiproliferative activity of various chromanone derivatives, including this compound. The results indicated a strong correlation between structural modifications and biological activity, highlighting the importance of the tetrahydropyran ring in enhancing anticancer properties .
Research on Mechanisms
Another study focused on the molecular mechanisms through which chromanones exert their effects on cancer cells. It was found that compounds with similar structures could modulate gene expression related to apoptosis and cell cycle regulation, providing insights into how 6-bromo derivatives might function at a cellular level .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
